molecular formula C21H18ClN3O4 B2822829 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide CAS No. 1903438-56-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B2822829
CAS No.: 1903438-56-1
M. Wt: 411.84
InChI Key: MVWQSXBLLRSZDR-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O4 and its molecular weight is 411.84. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation at the benzo[f][1,4]oxazepin ring.

    • Reduction: Hydrogenation can reduce the chloro group, although this is less common.

    • Substitution: Various nucleophiles can displace the chloro group, leading to a variety of substituted derivatives.

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate, chromic acid

    • Reduction: Palladium on carbon with hydrogen gas

    • Substitution: Sodium hydride, various nucleophiles (e.g., amines, thiols)

  • Major Products Formed:

    • Oxidation: 7-chloro-3-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepin derivatives

    • Substitution: Compounds with varied substituents at the chloro position

4. Scientific Research Applications: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide has a wide range of applications:

  • Chemistry: Used as a building block in organic synthesis due to its complex structure.

  • Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

  • Medicine: Explored for its antimicrobial and anticancer properties. Its ability to inhibit certain biological pathways makes it a candidate for drug development.

  • Industry: Potentially used in the synthesis of advanced materials with specific electronic or optical properties.

5. Mechanism of Action: The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The benzo[f][1,4]oxazepin moiety is crucial for binding to enzyme active sites, potentially inhibiting their function. The quinoline component enhances the compound’s binding affinity and specificity.

6. Comparison with Similar Compounds: Compared to other benzoxazepin- and quinoline-based compounds, this compound stands out due to its unique combination of structural features which confer distinct biological activities. Similar compounds include:

  • 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4-yl derivatives

  • 2-hydroxyquinoline-4-carboxamide analogs

These related compounds may share some functional properties but differ in terms of their specific interactions with biological targets and overall effectiveness in various applications.

There you go—an in-depth overview of this compound. Isn't chemistry fascinating?

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWQSXBLLRSZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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